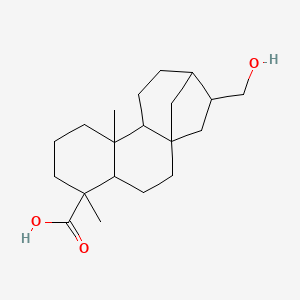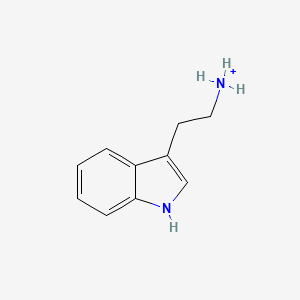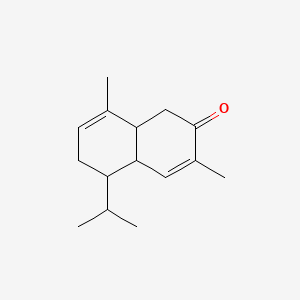
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Photophysical Studies
The compound 3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one and related structures have been studied for their photophysical properties. These studies are crucial for understanding their behavior in various solvents and their potential applications in biological systems. For instance, Moreno Cerezo et al. (2001) investigated the photophysical behavior of similar probes in various solvents, highlighting their use in studying peptide and protein structures (Moreno Cerezo et al., 2001).
Synthesis and Properties
Research into the synthesis and unique properties of derivatives of this compound has been conducted. For example, Abelt et al. (2011) reported on the preparations and photophysical properties of related compounds, demonstrating their solvatochromism and emission properties (Abelt et al., 2011).
Chemical Reactions and Mechanisms
Studies on the chemical reactions and mechanisms involving derivatives of this compound have been performed. Novikov and Tomilov (2013) explored the dimerization of related compounds in the presence of catalysts, offering insights into new types of dimerization reactions (Novikov & Tomilov, 2013).
Applications in Fluorescence Microscopy
This compound's derivatives have also found applications in fluorescence microscopy. Jacobson et al. (1996) synthesized a fluorescent dye based on a similar structure, which is sensitive to solvent polarity and viscosity, enhancing its use in cellular imaging (Jacobson et al., 1996).
Selective Fluorescent Chemosensors
Derivatives of 3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one have been used to develop selective fluorescent chemosensors. Ding et al. (2013) synthesized a chemosensor based on a related structure, demonstrating its efficacy in detecting Al(III) ions (Ding et al., 2013).
Propiedades
Nombre del producto |
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
3,8-dimethyl-5-propan-2-yl-4a,5,6,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7,9,12-14H,6,8H2,1-4H3 |
Clave InChI |
LMILVXQXGKTFSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C2C1CC(=O)C(=C2)C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



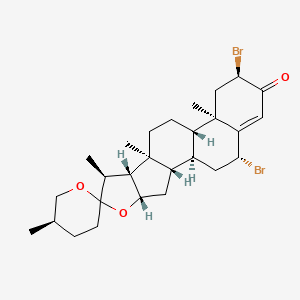
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)
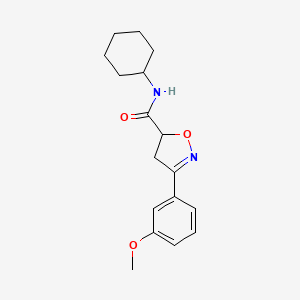
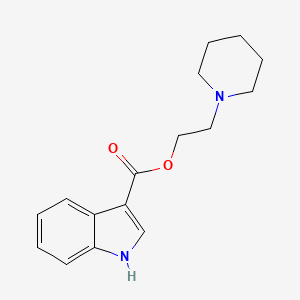
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
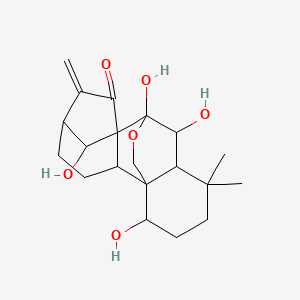
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
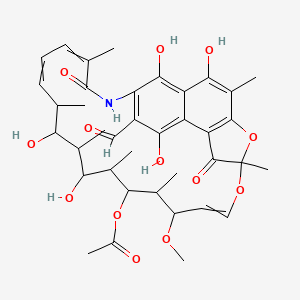
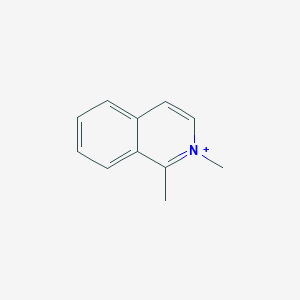
![1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea](/img/structure/B1227950.png)
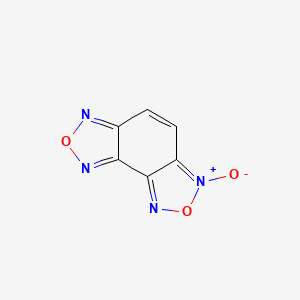
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
